

# Atrasentan in Diabetic Kidney Disease: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of **Atrasentan** clinical trials in diabetic kidney disease (DKD), offering a comparative perspective against other therapeutic alternatives. The information is curated to support research, scientific evaluation, and drug development efforts in the field of nephrology.

### **Abstract**

Atrasentan, a selective endothelin A (ETA) receptor antagonist, has demonstrated a significant reduction in albuminuria and a delay in the progression of diabetic kidney disease. This guide synthesizes data from key clinical trials, including the pivotal SONAR study, to provide a detailed overview of Atrasentan's efficacy and safety profile. We compare these findings with established and emerging treatments for DKD, such as SGLT2 inhibitors and non-steroidal mineralocorticoid receptor antagonists (MRAs), to contextualize Atrasentan's potential role in the therapeutic landscape. Detailed experimental protocols and signaling pathways are provided to facilitate a deeper understanding of the underlying science.

## Comparative Efficacy and Safety of Atrasentan

**Atrasentan** has been evaluated in multiple clinical trials, with the "Study of Diabetic Nephropathy with **Atrasentan**" (SONAR) being the largest and most significant.[1][2] The primary focus of these trials has been to assess the impact of **Atrasentan** on renal outcomes in patients with type 2 diabetes and chronic kidney disease (CKD).



## **Key Clinical Trial Data: Atrasentan**

The following tables summarize the quantitative data from key **Atrasentan** trials. The SONAR trial utilized an enrichment design where patients who showed an initial positive response to **Atrasentan** (responders) were then randomized to receive the drug or a placebo.[1][3]

Table 1: Renal Outcomes in Atrasentan Trials

Trial/Anal ysis	Patient Populatio n	Treatmen t Group	Placebo Group	Hazard Ratio (95% CI)	p-value	Citation
SONAR (Responde rs)	T2D, CKD G2-G4, macroalbu minuria	79/1325 (6.0%)	105/1323 (7.9%)	0.65 (0.49– 0.88)	0.0047	[1]
Primary Composite Renal Endpoint (Doubling of Serum Creatinine or ESRD)						
Meta- analysis (4 RCTs)	Diabetic Nephropat hy	Lower UACR vs. Control	-	SMD: -222.47 (-367.57, -77.38)	< 0.01	[3][4]
Urinary Albumin-to- Creatinine Ratio (UACR)						

Table 2: Cardiovascular and Safety Outcomes in Atrasentan Trials



Trial/Anal ysis	Outcome	Treatmen t Group	Placebo Group	Hazard Ratio / Odds Ratio (95% CI)	p-value	Citation
SONAR (Responde rs)	Hospital admission for heart failure	47/1325 (3.5%)	34/1323 (2.6%)	1.33 (0.85– 2.07)	0.208	[1]
Death	58/1325 (4.4%)	52/1323 (3.9%)	1.09 (0.75– 1.59)	0.65	[1]	
Meta- analysis (4 RCTs)	Cardiovasc ular Disease Prevalence	-	-	OR: 0.83 (0.73, 0.95)	< 0.01	[3][4]
Adverse Reactions	-	-	OR: 1.00 (1.00, 1.20)	0.051	[5]	

## **Comparison with Other Therapeutic Agents**

While direct head-to-head meta-analyses are limited, a comparison can be drawn from the results of major clinical trials of other drug classes used in diabetic kidney disease.

Table 3: Comparative Efficacy of Different Drug Classes in Diabetic Kidney Disease



Drug Class	Key Trial(s)	Primary Renal Outcome	Hazard Ratio (95% CI) vs. Placebo	Key Cardiova scular Outcome	Hazard Ratio (95% CI) vs. Placebo	Citation
Endothelin Receptor Antagonist (Atrasenta n)	SONAR	Doubling of serum creatinine or ESRD	0.65 (0.49– 0.88)	CV death, non-fatal MI, non- fatal stroke	Not significantl y reduced	[1][6]
SGLT2 Inhibitors	CREDENC E (Canagliflo zin)	Composite of ESRD, doubling of serum creatinine, or renal/CV death	0.70 (0.59– 0.82)	CV death, MI, or stroke	0.80 (0.67– 0.95)	[7]
Non- steroidal MRA (Finerenon e)	FIDELIO- DKD	Composite of kidney failure, sustained ≥40% eGFR decrease, or renal death	0.82 (0.73– 0.93)	Composite of CV death, non- fatal MI, non-fatal stroke, or HHF	0.86 (0.75– 0.99)	[8][9]

# Experimental Protocols SONAR Trial Methodology

The "Study of Diabetic Nephropathy with **Atrasentan**" (SONAR) was a Phase 3, randomized, double-blind, placebo-controlled trial.[10][11]

• Patient Population: Adults aged 18–85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio



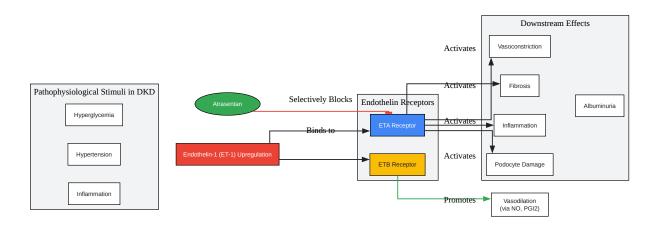
(UACR) of 300–5000 mg/g. All patients were on a maximum tolerated dose of a reninangiotensin system (RAS) inhibitor for at least 4 weeks.[1][12]

- Enrichment Period: All eligible participants received **Atrasentan** 0.75 mg daily for a 6-week enrichment period.[1][12] "Responders" were defined as patients who had a UACR decrease of at least 30% with no substantial fluid retention.[1]
- Randomization: Responders were randomly assigned in a 1:1 ratio to receive either
   Atrasentan 0.75 mg daily or a placebo.[1]
- Primary Endpoint: The primary composite endpoint was the time to the first occurrence of doubling of serum creatinine (sustained for ≥30 days) or end-stage renal disease (ESRD), defined as eGFR <15 mL/min per 1.73 m² sustained for ≥90 days, chronic dialysis for ≥90 days, kidney transplantation, or death from kidney failure.[1][11]
- Safety Monitoring: Safety was assessed by monitoring adverse events, with a particular focus on fluid retention and heart failure.[1]

# Signaling Pathways and Experimental Workflows Atrasentan Mechanism of Action

**Atrasentan** is a selective antagonist of the endothelin A (ETA) receptor.[13][14] In diabetic kidney disease, increased levels of endothelin-1 (ET-1) contribute to vasoconstriction, inflammation, and fibrosis through activation of the ETA receptor.[13] By blocking this receptor, **Atrasentan** mitigates these detrimental effects.[14]









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